1,2-Benzenediol,3-(butylamino)-5-ethyl-
Description
1,2-Benzenediol,3-(butylamino)-5-ethyl- is a substituted catechol derivative characterized by a benzene ring with hydroxyl groups at positions 1 and 2, a butylamino group (-NH-C₄H₉) at position 3, and an ethyl group (-C₂H₅) at position 3. Its molecular formula is C₁₂H₁₇NO₂, yielding a molecular weight of 207.27 g/mol.
Properties
CAS No. |
749845-77-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(butylamino)-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-5-6-13-10-7-9(4-2)8-11(14)12(10)15/h7-8,13-15H,3-6H2,1-2H3 |
InChI Key |
GFUOBZGVTOJZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)CC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(butylamino)-5-ethyl- typically involves the reaction of 1,2-benzenediol with butylamine and ethyl substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol,3-(butylamino)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted catechols. These products have various applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
1,2-Benzenediol,3-(butylamino)-5-ethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl groups play a crucial role in its activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the 1,2-Benzenediol Family
The following table compares 1,2-Benzenediol,3-(butylamino)-5-ethyl- with structurally related 1,2-benzenediol derivatives from and other sources:
Key Observations:
- Substituent Effects: The butylamino group in the target compound introduces nitrogen-based reactivity, distinguishing it from purely alkyl- or hydroxyl-substituted analogues. This may enhance solubility in polar solvents or enable coordination with metal ions .
- Toxicity: Pyrogallol and hydroquinone () exhibit higher toxicity than alkyl/amino-substituted benzenediols, suggesting that nitrogen-containing derivatives like the target compound may have safer profiles .
Functional Analogues in Pharmacology
Dobutamine hydrochloride (), a catecholamine derivative with an ethylamino side chain, shares structural similarities with the target compound. The target compound’s butylamino group may alter receptor affinity compared to dobutamine’s shorter ethylamino chain .
Research Findings and Data Limitations
Stability and Reactivity
- Hydroxyl Group Reactivity: Like other 1,2-benzenediols, the target compound is prone to oxidation, forming quinones. The presence of an electron-donating amino group may stabilize the oxidized form, a property exploited in redox-active pharmaceuticals .
- Synthetic Challenges: Alkylamino-substituted benzenediols often require protection/deprotection strategies during synthesis to prevent side reactions, as noted in analogues from .
Pharmacological Potential (Hypothetical)
The butylamino group in the target compound might influence bioavailability due to increased lipophilicity compared to shorter-chain analogues .
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